Dimethyl 3-bromo-2-oxopentanedioate

Catalog No.
S740470
CAS No.
148728-48-7
M.F
C7H9BrO5
M. Wt
253.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 3-bromo-2-oxopentanedioate

CAS Number

148728-48-7

Product Name

Dimethyl 3-bromo-2-oxopentanedioate

IUPAC Name

dimethyl 3-bromo-2-oxopentanedioate

Molecular Formula

C7H9BrO5

Molecular Weight

253.05 g/mol

InChI

InChI=1S/C7H9BrO5/c1-12-5(9)3-4(8)6(10)7(11)13-2/h4H,3H2,1-2H3

InChI Key

MILNARYFLZZSHA-UHFFFAOYSA-N

SMILES

COC(=O)CC(C(=O)C(=O)OC)Br

Canonical SMILES

COC(=O)CC(C(=O)C(=O)OC)Br

Dimethyl 3-bromo-2-oxopentanedioate is a chemical compound with the molecular formula C7H9BrO5\text{C}_7\text{H}_9\text{BrO}_5 and a CAS number of 148728-48-7. This compound features a bromine atom at the 3-position of a 2-oxopentanedioate backbone, which is characterized by both keto (carbonyl) and ester functional groups. The presence of the bromine atom enhances its reactivity, making it an important intermediate in organic synthesis. Dimethyl 3-bromo-2-oxopentanedioate is typically found as a yellow oil and is soluble in organic solvents.

  • Organic synthesis

    The presence of a reactive bromine group (Br) and a carbonyl group (C=O) makes Dimethyl 3-bromo-2-oxopentanedioate a potential building block for organic synthesis. The bromine group can be readily substituted with other functional groups through nucleophilic substitution reactions, while the carbonyl group can participate in various condensation reactions to form complex organic molecules.

  • Material science

    The compound's structure hints at potential applications in material science. The ester groups (O-C=O-CH3) could contribute to interesting properties like chain formation or interactions with other molecules. Further research would be needed to investigate its conductivity, thermal stability, or self-assembly properties. One source mentions its potential as an electrode material due to its conductivity properties, but further information is required [].

  • Biomedical research

, including:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under basic conditions. For instance, treatment with an amine can yield substituted amides.
  • Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride, forming dimethyl 3-hydroxy-2-oxopentanedioate.
  • Oxidation Reactions: This compound can undergo oxidation to form more complex structures, potentially leading to ring formation or extended conjugated systems using oxidizing agents like potassium permanganate or chromium trioxide.

These reactions illustrate the versatility of dimethyl 3-bromo-2-oxopentanedioate as a synthetic intermediate in organic chemistry .

Research indicates that dimethyl 3-bromo-2-oxopentanedioate may exhibit biological activity relevant to medicinal chemistry. It has been investigated for its potential role in drug development, particularly for compounds with anticancer and antimicrobial properties. Its ability to interact with biological targets may stem from its reactive functional groups, allowing it to influence enzyme mechanisms and cellular processes .

The synthesis of dimethyl 3-bromo-2-oxopentanedioate typically involves the bromination of dimethyl 2-oxopentanedioate. The common synthetic route includes:

  • Bromination Reaction: This reaction is performed using bromine as the brominating agent in a solvent such as acetic acid. The reaction conditions are controlled to ensure selective bromination at the desired position.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, allowing for precise control over reaction parameters such as temperature and pressure .

Dimethyl 3-bromo-2-oxopentanedioate has diverse applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in studies of enzyme mechanisms and as a building block for bioactive compounds.
  • Material Science: It finds use in producing specialty chemicals, polymers, and resins .

The interaction studies involving dimethyl 3-bromo-2-oxopentanedioate focus on its reactivity and biological implications. Its mechanism of action often depends on its specific application, where the bromine atom and keto group act as reactive sites for nucleophilic attack or interaction with biomolecules. Understanding these interactions is crucial for developing new therapeutic agents and elucidating biochemical pathways .

Several compounds share structural similarities with dimethyl 3-bromo-2-oxopentanedioate, highlighting its unique characteristics:

Compound NameKey FeaturesSimilarity
Dimethyl 2-oxopentanedioateLacks bromine; less reactive in substitutionN/A
Dimethyl 3-chloro-2-oxopentanedioateContains chlorine instead of bromineN/A
Dimethyl 3-iodo-2-oxopentanedioateContains iodine, which is larger and more reactiveN/A
Ethyl 3-bromo-2-oxopentanoateSimilar structure but different ester groupN/A

Uniqueness

Dimethyl 3-bromo-2-oxopentanedioate stands out due to its combination of a bromine atom and a keto group, providing multiple reactive sites for chemical transformations. This versatility makes it a valuable intermediate in organic synthesis compared to similar compounds that lack one or both of these features .

XLogP3

0.6

Dates

Modify: 2023-08-15

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